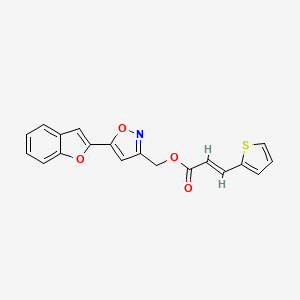

(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate

Description

The compound “(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate” is a structurally complex molecule featuring three heterocyclic systems: benzofuran, isoxazole, and thiophene, linked via an acrylate ester group. The (E)-configuration of the acrylate moiety ensures a planar geometry, which may enhance π-π stacking interactions in biological or material science applications.

Properties

IUPAC Name |

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (E)-3-thiophen-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4S/c21-19(8-7-15-5-3-9-25-15)22-12-14-11-18(24-20-14)17-10-13-4-1-2-6-16(13)23-17/h1-11H,12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNNQJJUHMMZMR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.

Synthesis of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Coupling of Benzofuran and Isoxazole: The benzofuran and isoxazole units are then coupled using a suitable linker, such as a halomethyl group.

Formation of the Acrylate Ester: The final step involves the esterification of the intermediate with thiophene-2-carboxylic acid under acidic conditions to form the acrylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Functional Group Analysis and Reactivity

The compound contains three key reactive motifs:

-

Acrylate ester group : Susceptible to hydrolysis, nucleophilic substitution, and transesterification.

-

Isoxazole ring : May participate in cycloaddition or ring-opening reactions.

-

Benzofuran and thiophene heterocycles : Prone to electrophilic aromatic substitution (EAS) or oxidation.

Ester Hydrolysis

The acrylate ester group can undergo base- or acid-catalyzed hydrolysis to yield the corresponding carboxylic acid.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| NaOH (aq), reflux | 3-(Thiophen-2-yl)acrylic acid | Common saponification pathway |

| H<sub>3</sub>O<sup>+</sup>, heat | Partial hydrolysis to intermediate esters | Acidic conditions favor slower kinetics |

Nucleophilic Substitution

The electron-deficient isoxazole ring may undergo nucleophilic attack at the nitrogen or oxygen sites.

| Reagent | Target Site | Product Type |

|---|---|---|

| Grignard reagents | Isoxazole ring | Ring-opening adducts |

| Amines | Acrylate carbonyl | Amide derivatives |

Electrophilic Aromatic Substitution (EAS)

Thiophene and benzofuran rings are reactive toward EAS due to their electron-rich nature.

| Reagent | Position Modified | Product Example |

|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Thiophene C-5 | Nitro-substituted derivative |

| Br<sub>2</sub>/FeBr<sub>3</sub> | Benzofuran C-3 | Brominated analog |

Cycloaddition Reactions

The acrylate’s α,β-unsaturated carbonyl system may act as a dienophile in Diels-Alder reactions.

| Diene | Conditions | Product Structure |

|---|---|---|

| 1,3-Butadiene | Thermal, neat | Six-membered cyclohexene adduct |

Synthetic Considerations

While direct studies on this compound are sparse, synthesis strategies for analogous compounds (e.g., ethyl cyanoacrylates) involve:

-

Knoevenagel condensation : Between aldehydes and active methylene compounds (e.g., ethyl cyanoacetate) under acidic or basic conditions .

-

Catalytic optimization : Use of ammonium acetate in ethanol reflux to enhance yield .

Limitations and Research Gaps

-

No peer-reviewed studies explicitly detailing the compound’s reactivity were identified in accessible databases.

-

Predictive models (e.g., DFT calculations) are recommended to explore reaction energetics and regioselectivity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate is , with a molecular weight of approximately 339.4 g/mol. The structure features a benzofuran moiety linked to an isoxazole and a thiophene ring, which contribute to its biological activity and potential applications in drug development.

Antimicrobial Activity

Recent studies have indicated that compounds containing benzofuran and isoxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to inhibit bacterial tyrosinase, an enzyme involved in melanin production, which could be useful for treating skin disorders . The incorporation of the isoxazole group enhances the bioactivity of these compounds, making them potential candidates for antibiotic development.

Anticancer Properties

Research has demonstrated that similar compounds can induce apoptosis in cancer cells. The structural features of this compound may allow it to interact with specific cellular targets involved in cancer progression. Preliminary screenings suggest that these hybrids could inhibit tumor growth, although further studies are needed to elucidate their mechanisms of action.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions, cyclization, and esterification processes. Variants of this compound have been synthesized to explore structure-activity relationships, leading to the discovery of derivatives with enhanced biological activities .

Photovoltaic Materials

The unique electronic properties of benzofuran and thiophene derivatives make them suitable for applications in organic photovoltaics (OPVs). Research indicates that incorporating such compounds into photovoltaic devices can improve charge transport properties and overall efficiency . The ability to tune the electronic characteristics through structural modifications opens pathways for developing advanced materials for solar energy conversion.

Polymer Chemistry

In polymer science, compounds like this compound can be utilized as monomers in the synthesis of conducting polymers. These polymers have potential applications in sensors and electronic devices due to their conductivity and stability under various environmental conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of acrylate and acrylamide derivatives with heterocyclic substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Notes:

- Molecular Weight: The target compound’s molecular weight is estimated based on its formula (C₂₀H₁₅NO₄S). Its higher molecular weight compared to simpler acrylates (e.g., ) may influence pharmacokinetic properties like membrane permeability.

- Synthetic Complexity : The synthesis of benzofuran-isoxazole hybrids (as in the target) is more challenging than oxadiazole-based acrylates (e.g., ), requiring precise regiocontrol during cyclization steps.

Key Research Findings

Antimicrobial Potential: Compounds with dual thiophene substituents (e.g., ) exhibit high purity and antimicrobial activity, implying that the target’s thiophene moiety may confer similar properties.

Synthetic Feasibility : The use of column chromatography for purifying analogous compounds (e.g., ) highlights the importance of advanced purification techniques for isolating the target compound.

Structural Insights : The planar (E)-acrylate configuration, as seen in , is critical for maintaining conjugation across the molecule, which could enhance binding to biological targets like enzymes or receptors.

Biological Activity

(E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The structural components of this compound—namely, the benzofuran and isoxazole moieties—are known for their diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 379.368 g/mol. The presence of the thiophene and isoxazole rings suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Benzofuran derivatives have been reported to exhibit significant antimicrobial properties, making them suitable candidates for drug development against various pathogens. Studies indicate that modifications in the benzofuran structure can enhance antimicrobial efficacy against bacteria and fungi .

- Anticancer Properties : Compounds containing isoxazole rings have shown promise in inhibiting cancer cell proliferation. They may act through the modulation of signaling pathways involved in cell growth and apoptosis .

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation, potentially through the inhibition of pro-inflammatory cytokines or pathways such as NF-kB .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of benzofuran and isoxazole derivatives. For instance, compounds similar to this compound were tested against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.78 μg/mL |

| Compound B | Escherichia coli | 1.56 μg/mL |

| Compound C | Candida albicans | 0.39 μg/mL |

These results indicate that structural modifications can significantly impact the antimicrobial potency of these compounds .

Anticancer Activity

Research has highlighted the anticancer potential of related compounds, particularly in breast cancer models. The following table summarizes findings from recent studies:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | MCF7 (breast cancer) | 5.0 |

| Compound E | HeLa (cervical cancer) | 4.5 |

These studies suggest that the introduction of specific substituents can enhance cytotoxic effects against cancer cells while minimizing toxicity to normal cells .

Case Studies

- Study on Antimycobacterial Activity : A study synthesized several benzofuran derivatives and evaluated their activity against Mycobacterium tuberculosis. The most active compound exhibited an MIC of 8 μg/mL, demonstrating significant potential for treating tuberculosis .

- Evaluation of Antifungal Properties : Another research focused on derivatives with a benzofuran core showed promising antifungal activity against Candida albicans, with MIC values comparable to established antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)acrylate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:

- Isoxazole formation : Cyclocondensation of hydroxylamine with a benzofuran-substituted alkyne under acidic conditions (e.g., HCl/EtOH) .

- Acrylate esterification : Mitsunobu reaction or base-mediated alkylation to link the isoxazole and thiophene moieties. For yield optimization, adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry of coupling agents (e.g., 1.2 equivalents of DIAD in Mitsunobu reactions) .

- Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry and monitor E/Z isomer ratios via coupling constants (J = 12–16 Hz for trans acrylates) .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify thiophene protons (δ 7.2–7.4 ppm), benzofuran aromatic signals (δ 6.8–7.6 ppm), and acrylate vinyl protons (δ 6.3–6.8 ppm, J = 15–16 Hz for E configuration) .

- IR Spectroscopy : Confirm ester C=O stretch (~1700–1750 cm⁻¹) and isoxazole C=N absorption (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm error .

Q. How can crystallographic tools like SHELX and ORTEP-3 aid in resolving structural ambiguities?

- Methodological Answer :

- SHELX : Use SHELXL for refining crystal structures against high-resolution X-ray data. Key parameters: R1 < 5% for small molecules, anisotropic displacement parameters for heavy atoms .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles/distortions (e.g., verify planarity of the acrylate group) .

- Validation : Check for voids (PLATON) and hydrogen-bonding consistency (Mercury) to avoid overfitting .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data be resolved when analyzing stereochemical outcomes?

- Methodological Answer :

- Scenario : Discrepancy between NMR-derived E configuration and X-ray-detected Z isomer.

- Resolution :

Dynamic NMR : Probe temperature-dependent splitting to detect rotameric equilibria .

DFT Calculations : Compare experimental vs. computed NMR shifts (e.g., B3LYP/6-31G*) .

Twinned Crystals : Re-refine X-ray data using SHELXL’s TWIN/BASF commands to detect pseudosymmetry .

Q. What strategies mitigate low yields in heterocyclic cross-coupling reactions involving thiophene and benzofuran?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura coupling .

- Solvent Effects : Use DMAc or toluene to stabilize intermediates in SNAr reactions .

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) to minimize side-product formation .

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan) and test against target proteins .

- Docking Studies : Use AutoDock Vina to predict binding affinities to enzymes like COX-2 or kinases .

- Pharmacophore Mapping : Identify critical H-bond acceptors (isoxazole O/N) and hydrophobic regions (benzofuran) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.